1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(3-phenylpropyl)-
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Overview
Description
1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(3-phenylpropyl)- is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique substituents, including an amino group, a methylthio group, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(3-phenylpropyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a hydrazine derivative with a suitable nitrile compound, followed by the introduction of the methylthio and phenylpropyl groups through nucleophilic substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(3-phenylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(3-phenylpropyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(2-phenylethyl)-
- 1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(4-phenylbutyl)-
- 1H-Pyrazole-4-carbonitrile, 3-amino-5-(ethylthio)-1-(3-phenylpropyl)-
Uniqueness
1H-Pyrazole-4-carbonitrile, 3-amino-5-(methylthio)-1-(3-phenylpropyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
512845-52-2 |
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Molecular Formula |
C14H16N4S |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
3-amino-5-methylsulfanyl-1-(3-phenylpropyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H16N4S/c1-19-14-12(10-15)13(16)17-18(14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,16,17) |
InChI Key |
MFBACFMNROJVST-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NN1CCCC2=CC=CC=C2)N)C#N |
Origin of Product |
United States |
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